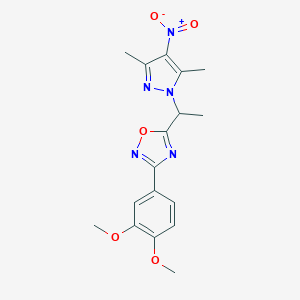![molecular formula C22H18BrFN4O3 B283943 6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as ABPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ABPP is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
ABPP inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. ABPP has also been shown to inhibit the activity of other enzymes, including cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA).
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis in cancer cells, the regulation of insulin signaling, and the promotion of cell differentiation. ABPP has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
ABPP has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of multiple enzymes, and its ability to be used in both in vitro and in vivo experiments. However, ABPP also has some limitations, including its high cost and the difficulty of synthesizing it.
Orientations Futures
There are several future directions for the study of ABPP, including the development of new ABPP derivatives with improved potency and selectivity, the study of the role of ABPP in the regulation of other cellular processes, and the investigation of the potential use of ABPP in the treatment of other diseases. Additionally, the development of new synthetic methods for ABPP could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
ABPP can be synthesized using a variety of methods, including the one-pot synthesis method, the Suzuki coupling method, and the Sonogashira coupling method. The one-pot synthesis method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a catalyst. The Suzuki coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylboronic acid, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylacetylene, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a copper catalyst.
Applications De Recherche Scientifique
ABPP has been used in various scientific research applications, including the development of new drugs and the study of enzyme activity. ABPP is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including insulin signaling, cell differentiation, and apoptosis. ABPP has been shown to be effective in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
Formule moléculaire |
C22H18BrFN4O3 |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
6-amino-4-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrFN4O3/c1-11-18-19(15(9-25)21(26)31-22(18)28-27-11)13-7-16(23)20(17(8-13)29-2)30-10-12-3-5-14(24)6-4-12/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
Clé InChI |
YUKWGGABJLODLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
SMILES canonique |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)

![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)